molecular formula C6H7NO B2663907 2-(Oxolan-3-ylidene)acetonitrile CAS No. 1344831-69-1

2-(Oxolan-3-ylidene)acetonitrile

Cat. No. B2663907
CAS RN: 1344831-69-1
M. Wt: 109.128
InChI Key: RDWWMQDCKZIDJM-UHFFFAOYSA-N
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Description

“2-(Oxolan-3-ylidene)acetonitrile” is a chemical compound with the CAS Number: 1344831-69-1 . It has a molecular weight of 109.13 and its IUPAC name is (2Z)-dihydro-3(2H)-furanylideneethanenitrile . It is usually in liquid form .


Synthesis Analysis

The synthesis of “this compound” involves a base-assisted aldol reaction of ortho-nitroacetophenones, followed by hydrocyanation, triggering an unusual reductive cyclization reaction . Another method involves the reactions of C5-substituted 2-oxindoles with 4,5-dichloro-1,2,3-dithiazolium chloride (Appel’s salt) to give original (Z)-3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-one derivatives, and new 2-mercapto-(2-oxoindolin-3-ylidene)acetonitriles via a dithiazole ring-opening reaction .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C6H7NO/c7-3-1-6-2-4-8-5-6/h1H,2,4-5H2/b6-1- . The InChI key is RDWWMQDCKZIDJM-BHQIHCQQSA-N .


Chemical Reactions Analysis

The chemical reactions involving “this compound” include the conversion reactions of acetonitrile as a building block, which have become one of the most-attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 109.13 and is usually in liquid form . It is stored at a temperature of 4°C .

Scientific Research Applications

Fluorescent Chemosensors

A study by Hosseini et al. (2010) introduced a novel ratiometric fluorescent chemosensor based on N'-(1-oxoacenaphthylen-2(1H)-ylidene)furan-2-carbohydrazide for the high selective recognition of Yb3+ ions in acetonitrile solution. This sensor shows a linear response toward Yb3+ ion concentration with a detection limit of 1.2×10−7 M, indicating its potential for precise and selective ion detection in scientific and industrial applications (Hosseini et al., 2010).

Organic Synthesis

The reaction of 2-carboxybenzaldehyde with primary amines in the presence of cyanide leads to the formation of 2-substituted amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles, as discovered by Opatz and Ferenc (2004). These compounds represent a novel class of isoindolinones, showcasing the role of similar structures in synthesizing new organic molecules with potential applications in pharmaceuticals and materials science (Opatz & Ferenc, 2004).

Catalysis and Material Science

Aksenov et al. (2022) described a highly efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, featuring a nucleophilic intramolecular cyclization with an oxidation process. This method not only improves yields but also expands the reaction scope, highlighting the compound's utility in catalytic processes and material science applications (Aksenov et al., 2022).

Antimicrobial Studies

Hamrouni et al. (2015) explored the antimicrobial activities of 2-(1,3-dithian-2-ylidene)-2-arylacetonitrile and 2-(1,3-dithiolan-2-ylidene)-2-arylacetonitrile, synthesized through an electrogenerated cyanomethyl base/anion from acetonitrile. This research indicates the potential for designing new antimicrobial agents based on structural modifications of the acetonitrile moiety (Hamrouni et al., 2015).

Mechanism of Action

The mechanism of action of “2-(Oxolan-3-ylidene)acetonitrile” involves the cleavage of the H3C-CN bond or H-CH2CN in CH3CN, which generates CN or CH2CN radicals . Acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .

Safety and Hazards

The safety information for “2-(Oxolan-3-ylidene)acetonitrile” includes several hazard statements such as H227, H302, H312, H315, H319, H332, and H335 . It is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation .

Future Directions

The future directions for “2-(Oxolan-3-ylidene)acetonitrile” could involve further applications of Appel’s salt in the conception of novel heterocyclic rings, in an effort to access original bioactive compounds . Additionally, the electrochemical behavior of dicyano 2-(2-oxoindolin-3-ylidene) malononitriles using a cyclic voltammetry (CV) technique in 0.1 M NaClO4 in acetonitrile solution could be studied .

properties

IUPAC Name

(2Z)-2-(oxolan-3-ylidene)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c7-3-1-6-2-4-8-5-6/h1H,2,4-5H2/b6-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWWMQDCKZIDJM-BHQIHCQQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1COC/C1=C\C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1344831-69-1
Record name 2-(oxolan-3-ylidene)acetonitrile
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